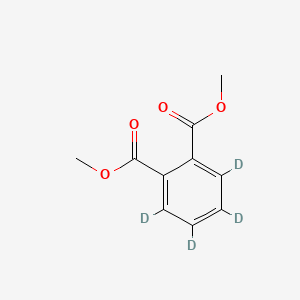

Dimethyl phthalate (Ring-d4)

Descripción

BenchChem offers high-quality Dimethyl phthalate (Ring-d4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl phthalate (Ring-d4) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

dimethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQCNGHVCWTJSM-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)C(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662322 | |

| Record name | Dimethyl phthalate-3,4,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-89-4 | |

| Record name | Dimethyl phthalate-3,4,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl Phthalate (Ring-d4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl phthalate (Ring-d4), an isotopically labeled analog of Dimethyl phthalate (DMP), is a pivotal tool in modern analytical and metabolic research. This deuterated form of DMP, where four hydrogen atoms on the benzene ring are substituted with deuterium, serves as an ideal internal standard for quantification studies. Its distinct mass-to-charge ratio allows for precise differentiation from its unlabeled counterpart in mass spectrometry-based analyses, ensuring high accuracy and reproducibility in experimental results. This guide provides a comprehensive overview of the technical data, experimental protocols, and metabolic pathways associated with Dimethyl phthalate (Ring-d4).

Chemical and Physical Properties

The fundamental properties of Dimethyl phthalate (Ring-d4) are summarized in the table below, providing a direct comparison with its non-deuterated form. This data is essential for designing and interpreting experiments involving this compound.

| Property | Dimethyl phthalate (Ring-d4) | Dimethyl phthalate (DMP) |

| Chemical Formula | C₁₀H₆D₄O₄ | C₁₀H₁₀O₄ |

| Molecular Weight | 198.21 g/mol | 194.19 g/mol |

| CAS Number | 93951-89-4 | 131-11-3 |

| Appearance | Colorless oily liquid | Colorless oily liquid |

| Melting Point | 2 °C | 2 °C |

| Boiling Point | 282 °C | 282-284 °C |

| Density | 1.214 g/mL at 25 °C | 1.19 g/cm³ |

| Solubility in Water | Poorly soluble | ~4 g/L |

| Refractive Index (n20/D) | 1.515 | 1.515 |

Synthesis

The commercial synthesis of Dimethyl phthalate involves the esterification of phthalic anhydride with methanol, often catalyzed by a strong acid like sulfuric acid.

A general workflow for the synthesis of Dimethyl Phthalate is presented below:

An In-depth Technical Guide to the Synthesis and Purification of Dimethyl Phthalate (Ring-d4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Dimethyl Phthalate (Ring-d4), a critical internal standard for mass spectrometry applications in research and drug development. This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and visualizes the synthesis and purification workflows for enhanced clarity and reproducibility.

Introduction

Dimethyl Phthalate (Ring-d4) (DMP-d4) is the deuterium-labeled analogue of Dimethyl Phthalate (DMP), a widely used plasticizer and a common environmental contaminant. The presence of four deuterium atoms on the aromatic ring makes DMP-d4 an ideal internal standard for quantitative analysis of DMP in various matrices by isotope dilution mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled compound, but its increased mass allows for clear differentiation in mass spectra, enabling accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.

This guide details a robust and reproducible method for the synthesis of DMP-d4 via the esterification of the commercially available Phthalic Anhydride-d4, followed by a comprehensive purification protocol to achieve high chemical and isotopic purity required for analytical standards.

Synthesis of Dimethyl Phthalate (Ring-d4)

The synthesis of Dimethyl Phthalate (Ring-d4) is achieved through a straightforward acid-catalyzed esterification of Phthalic Anhydride-d4 with methanol.

Reaction Scheme

Caption: Reaction scheme for the synthesis of Dimethyl Phthalate (Ring-d4).

Experimental Protocol

Materials:

-

Phthalic Anhydride-d4 (Isotopic Purity ≥ 98 atom % D)

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (Saturated Solution)

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Flash chromatography setup

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Phthalic Anhydride-d4 (1.0 eq).

-

Add anhydrous methanol in excess (e.g., 10-20 eq) to the flask.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst until effervescence ceases.

-

Transfer the mixture to a separatory funnel and add dichloromethane to extract the product.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude Dimethyl Phthalate (Ring-d4).

Purification of Dimethyl Phthalate (Ring-d4)

Purification of the crude product is crucial to remove unreacted starting materials, the monoester byproduct, and other impurities. A combination of flash column chromatography followed by vacuum distillation is recommended to achieve high purity.

Purification Workflow

Caption: General workflow for the purification of Dimethyl Phthalate (Ring-d4).

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start with 5% ethyl acetate in hexane and gradually increase to 20% ethyl acetate. The less polar Dimethyl Phthalate (Ring-d4) will elute before the more polar monoester impurity.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Vacuum Distillation

-

Setup: Assemble a vacuum distillation apparatus.

-

Distillation: Place the partially purified Dimethyl Phthalate (Ring-d4) in the distillation flask. Apply a vacuum and gently heat the sample.

-

Collection: Collect the distilled product at the appropriate boiling point and pressure.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Phthalic Anhydride-d4 | C₈D₄O₃ | 152.14 | 75935-32-9 |

| Methanol | CH₄O | 32.04 | 67-56-1 |

| Dimethyl Phthalate (Ring-d4) | C₁₀H₆D₄O₄ | 198.21 | 93951-89-4[1] |

Typical Reaction and Purification Parameters

| Parameter | Value |

| Synthesis | |

| Molar Ratio (Phthalic Anhydride-d4 : Methanol) | 1 : 15 |

| Catalyst Loading (Sulfuric Acid) | 0.05 eq |

| Reaction Temperature | 65-70 °C |

| Reaction Time | 4-6 hours |

| Purification (Chromatography) | |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane / Ethyl Acetate (Gradient) |

| Purification (Distillation) | |

| Boiling Point of DMP | 282-284 °C (at atmospheric pressure) |

| Expected Yield (after purification) | 70-85% |

Characterization and Quality Control

The purity and identity of the synthesized Dimethyl Phthalate (Ring-d4) must be confirmed using various analytical techniques to ensure it is suitable for use as an internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should be used to confirm the absence of protons on the aromatic ring and to verify the structure of the methyl ester groups. ²H NMR can be used to confirm the positions of the deuterium labels.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and determine the isotopic enrichment of the final product.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are used to determine the chemical purity of the final product.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used.

This guide provides a comprehensive framework for the synthesis and purification of high-purity Dimethyl Phthalate (Ring-d4). Adherence to these protocols will enable researchers to produce a reliable internal standard for accurate and precise quantification of dimethyl phthalate in their studies.

References

Technical Guide: Physical Properties of Dimethyl Phthalate (Ring-d4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dimethyl phthalate (Ring-d4). This deuterated form of Dimethyl phthalate is a crucial tool in various research and development applications, particularly as an internal standard for quantitative analysis.

Core Physical and Chemical Properties

Dimethyl phthalate (Ring-d4) is the deuterium-labeled version of Dimethyl phthalate, a ubiquitous compound used as a plasticizer.[1] The incorporation of deuterium atoms into the benzene ring results in a higher molecular weight compared to its non-deuterated counterpart, which allows for its use as a tracer or internal standard in analytical techniques like NMR, GC-MS, or LC-MS.[1]

The physical properties of Dimethyl phthalate (Ring-d4) are summarized below. For comparative purposes, data for the non-deuterated Dimethyl phthalate are also included where available.

General Properties

| Property | Dimethyl phthalate (Ring-d4) | Dimethyl phthalate |

| Molecular Formula | C₁₀H₆D₄O₄[2] | C₁₀H₁₀O₄[3][4] |

| Molecular Weight | 198.21 g/mol [1][2][5] | 194.184 g/mol [4][6] |

| Appearance | Colorless to light yellow liquid[1][7] | Colorless, oily liquid[3][6][8] |

| Odor | No data available | Slight aromatic odor[3][6] |

| Density | 1.214 g/cm³[1][7][9] | 1.19 g/cm³ at 25 °C[6][10] |

Thermal and Solubility Properties

| Property | Dimethyl phthalate (Ring-d4) | Dimethyl phthalate |

| Melting Point | 2 °C[9][11] | 2 °C to 5.5 °C[6][8][12] |

| Boiling Point | No data available | 282 °C to 284 °C[6][10][11] |

| Flash Point | No data available | 146 °C[6][8][10] |

| Autoignition Temperature | No data available | 460 °C to 490 °C[6][10][12] |

| Solubility in Water | No data available | Poorly soluble (~4 g/L or 0.4%)[6] |

| Solubility in Organic Solvents | Soluble in DMSO[7] | Readily soluble in organic solvents, alcohols, esters, and ketones[6][13] |

| Storage Temperature | Pure form: -20°C; In solvent: -80°C[1][7] | Room temperature, in a cool, dry, well-ventilated place[2][12][14] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of Dimethyl phthalate (Ring-d4) are not extensively published. However, standard analytical methods are employed.

1. Determination of Molecular Weight and Structure: The molecular weight and confirmation of deuterium incorporation are typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

-

Mass Spectrometry (MS): This technique is used to determine the mass-to-charge ratio, which directly provides the molecular weight. The increased mass of Dimethyl phthalate (Ring-d4) compared to its non-deuterated form is readily detectable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.[15] In the case of Dimethyl phthalate (Ring-d4), the absence of signals in the aromatic region of the ¹H NMR spectrum confirms the substitution of hydrogen with deuterium on the benzene ring.

2. Determination of Physical State and Thermal Properties: Standard laboratory equipment is used to determine properties like melting and boiling points.

-

Melting Point: A melting point apparatus is used to visually observe the temperature range over which the solid-liquid phase transition occurs.

-

Boiling Point: Distillation apparatus is used to determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Density: The density is determined by measuring the mass of a known volume of the liquid using a pycnometer or a density meter.

Visualizations

The primary application of Dimethyl phthalate (Ring-d4) is as an internal standard in quantitative analysis. The following workflow diagram illustrates this process.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [wap.guidechem.com]

- 3. DIMETHYL PHTHALATE (DMP) - Ataman Kimya [atamanchemicals.com]

- 4. Dimethyl phthalate [webbook.nist.gov]

- 5. Dimethyl phthalate-3,4,5,6-d4 | C10H10O4 | CID 45052096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ICSC 0261 - DIMETHYL PHTHALATE [chemicalsafety.ilo.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. univarsolutions.com [univarsolutions.com]

- 11. DIMETHYL PHTHALATE (RING-D4) | 93951-89-4 [chemicalbook.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.se [fishersci.se]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to Dimethyl Phthalate (Ring-d4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Dimethyl phthalate (Ring-d4), a deuterated analog of Dimethyl phthalate. It is intended to serve as a valuable resource for professionals in research, scientific analysis, and drug development who utilize stable isotope-labeled compounds as internal standards or tracers in their studies.

Chemical Identity and Structure

Dimethyl phthalate (Ring-d4) is a stable isotope-labeled form of Dimethyl phthalate, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

The key identifiers and structural information for Dimethyl phthalate (Ring-d4) are summarized below:

-

Chemical Name: Dimethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate[2]

The chemical structure of Dimethyl phthalate (Ring-d4) is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of Dimethyl phthalate (Ring-d4) is presented in the table below. These properties are crucial for its application in various analytical and research contexts.

| Property | Value | Reference |

| Physical Form | Liquid | |

| Boiling Point | 282 °C (lit.) | [4] |

| Melting Point | 2 °C (lit.) | [4] |

| Density | 1.19 g/cm³ at 20 °C | |

| Refractive Index | n20/D 1.515 (lit.) | [4] |

| Solubility | 4.0 g/L in water | |

| Storage Temperature | Room Temperature, under inert atmosphere | [3] |

Applications in Research and Drug Development

Dimethyl phthalate (Ring-d4) serves as a critical tool in analytical chemistry, particularly in the quantification of phthalates in various matrices. Its primary application is as an internal standard in isotope dilution mass spectrometry.[1] The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification of the target analyte, Dimethyl phthalate.

Dimethyl phthalate itself is a widely used plasticizer and is considered an endocrine disruptor and a ubiquitous environmental pollutant.[1][4] Consequently, the accurate measurement of its levels in environmental samples, food products, and biological matrices is of significant interest.

Experimental Protocol: Quantification of Phthalates in Food using LC-MS/MS

The following is a detailed experimental protocol for the determination of Dimethyl phthalate and other phthalates in food samples, utilizing Dimethyl phthalate (Ring-d4) as an internal standard. This method is adapted from established analytical procedures for phthalate analysis.[7]

4.1. Equipment and Chemicals

-

Equipment:

-

Chemicals:

-

Methanol (residue grade)

-

Acetonitrile (HPLC grade)

-

n-Pentane (HPLC grade)

-

Reagent water (LC-MS grade)

-

Ammonium acetate (GR grade)

-

Dimethyl phthalate (Ring-d4) (DMP-d4) internal standard solution (e.g., 1000 µg/mL in methanol)[7]

-

Reference standards for Dimethyl phthalate and other target phthalates

-

4.2. Sample Preparation

-

Extraction:

-

Weigh a homogenized sample of the food matrix into a centrifuge tube.

-

Spike the sample with a known amount of the Dimethyl phthalate (Ring-d4) internal standard solution.

-

Add an appropriate extraction solvent (e.g., acetonitrile or a mixture of hexane and acetone).

-

Vortex mix and then sonicate the sample to ensure thorough extraction.

-

Centrifuge the sample to separate the solid and liquid phases.

-

-

Purification (if necessary):

-

Depending on the complexity of the food matrix, a cleanup step may be required to remove interfering substances. This can be achieved using solid-phase extraction (SPE) or other purification techniques.

-

4.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Mobile Phase A: 0.39 g of ammonium acetate in 1000 mL of reagent water[7]

-

Mobile Phase B: Methanol

-

Gradient Elution: A suitable gradient program should be developed to achieve chromatographic separation of the target phthalates.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Specific precursor-to-product ion transitions for both the native phthalates and the deuterated internal standards should be optimized for maximum sensitivity and selectivity.

-

4.4. Quantification

The concentration of Dimethyl phthalate in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the Dimethyl phthalate (Ring-d4) internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the native standard and a constant concentration of the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Dimethyl phthalate in a sample using an internal standard.

Caption: Workflow for Phthalate Quantification.

Safety and Handling

Dimethyl phthalate (Ring-d4) is not classified as a hazardous substance or mixture.[5] However, standard laboratory safety practices should always be followed when handling this compound. It is recommended to wear appropriate personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Synthesis

The non-deuterated form, Dimethyl phthalate, is commercially produced through the esterification of phthalic anhydride with methanol.[8] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[8] The synthesis of Dimethyl phthalate (Ring-d4) would involve a similar esterification process using deuterated phthalic anhydride.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dimethyl phthalate-3,4,5,6-d4 | C10H10O4 | CID 45052096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Dimethyl phthalate (Ring-d4) | 稳定同位素 | CAS 93951-89-4 | 美国InvivoChem [invivochem.cn]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. DIMETHYL PHTHALATE (RING-D4) | 93951-89-4 [chemicalbook.com]

- 7. fda.gov.tw [fda.gov.tw]

- 8. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Solubility of Dimethyl Phthalate (Ring-d4) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl Phthalate (Ring-d4) in various organic solvents. This information is critical for researchers and professionals in drug development and other scientific fields where this compound is utilized as an internal standard, tracer, or for other applications.

Core Concept: Solubility of Dimethyl Phthalate

Dimethyl Phthalate (DMP) is a colorless, oily liquid that is known to be readily soluble in a wide range of organic solvents.[1][2] Its solubility is governed by the principle of "like dissolves like," where its ester functional groups and aromatic nature allow for favorable interactions with many organic media. Conversely, it is poorly soluble in water.[2][3]

Data Presentation: Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Dimethyl Phthalate in common organic solvents.

| Organic Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Acetone | C₃H₆O | Soluble[1][4] | Not Specified |

| Benzene | C₆H₆ | Soluble[4] | Not Specified |

| Chloroform | CHCl₃ | Miscible[4][5] | Not Specified |

| Ethanol | C₂H₅OH | Miscible[4][5] | Not Specified |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Miscible[4][5] | Not Specified |

| Hexane | C₆H₁₄ | Not Specified | Not Specified |

| Methanol | CH₃OH | Not Specified | Not Specified |

| Toluene | C₇H₈ | Not Specified | Not Specified |

| Carbon Tetrachloride | CCl₄ | Slightly Soluble[6] | Not Specified |

| Petroleum Ether | Not Applicable | Practically Insoluble[4][6] | Not Specified |

Note: "Miscible" indicates that the two substances are soluble in each other in all proportions. "Soluble" indicates a significant degree of solubility, though the exact quantitative value is not specified in the cited sources. "Slightly Soluble" and "Practically Insoluble" indicate limited to negligible solubility.

Experimental Protocols: Determining Solubility

A standardized method for determining the solubility of a compound like Dimethyl Phthalate (Ring-d4) in an organic solvent involves the shake-flask method followed by quantitative analysis.

Objective: To determine the equilibrium solubility of Dimethyl Phthalate (Ring-d4) in a specific organic solvent at a controlled temperature.

Materials:

-

Dimethyl Phthalate (Ring-d4)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of Dimethyl Phthalate (Ring-d4) to a known volume of the selected organic solvent in a sealed vial. The amount of solute should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Equilibration: Place the vials in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored throughout the experiment.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle. For finer particles, centrifugation of the vials can be employed to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. It is crucial to avoid disturbing the undissolved solid at the bottom of the vial.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

-

Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a calibrated HPLC or GC-MS method to determine the concentration of Dimethyl Phthalate (Ring-d4).

-

Data Calculation: Calculate the solubility of Dimethyl Phthalate (Ring-d4) in the organic solvent, typically expressed in g/L or mol/L, by back-calculating from the diluted sample concentration.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of Dimethyl Phthalate (Ring-d4).

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. DIMETHYL PHTHALATE (DMP) - Ataman Kimya [atamanchemicals.com]

- 3. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

- 4. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl Phthalate [drugfuture.com]

- 6. ph.health.mil [ph.health.mil]

A Technical Guide to Dimethyl Phthalate (Ring-d4) for Researchers and Drug Development Professionals

This in-depth technical guide provides essential information on Dimethyl phthalate (Ring-d4), a deuterated internal standard crucial for the accurate quantification of dimethyl phthalate in various matrices. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry-based analytical techniques.

Commercial Suppliers of Dimethyl Phthalate (Ring-d4)

For researchers seeking to procure Dimethyl phthalate (Ring-d4), several reputable commercial suppliers offer this stable isotope-labeled compound. The following table summarizes key quantitative data from some of the prominent suppliers to facilitate easy comparison.

| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Enrichment | Available Formats |

| MedChemExpress | Dimethyl phthalate (Ring-d4) | 93951-89-4 | ≥98% | Not explicitly stated | Neat |

| Cambridge Isotope Laboratories, Inc. | Dimethyl phthalate (ring-D₄, 98%) | 93951-89-4 | 98% | Not explicitly stated | Neat or 100 µg/mL in nonane |

| LGC Standards | Dimethyl Phthalate (ring-D4,98%) | 93951-89-4 | 98% | Not explicitly stated | Neat |

| Eurisotop | DIMETHYL PHTHALATE (RING-D4, 98%) | 93951-89-4 | 98% | Not explicitly stated | Neat |

Metabolic Pathway of Dimethyl Phthalate

The primary metabolic pathway of Dimethyl phthalate (DMP) in vivo involves a two-step hydrolysis. Initially, DMP is metabolized to monomethyl phthalate (MMP) by esterases.[1] Subsequently, MMP can be further hydrolyzed to phthalic acid.[1] For low molecular weight phthalates such as DMP, the predominant route of excretion is as the monoester metabolite.[1] The use of Dimethyl phthalate (Ring-d4) allows for precise tracking and quantification of these metabolic processes, distinguishing the administered compound from environmental background levels.

Metabolic pathway of Dimethyl phthalate (Ring-d4).

Experimental Protocols

The use of Dimethyl phthalate (Ring-d4) as an internal standard is critical for accurate quantification in various analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for key experiments.

Protocol 1: Analysis of Phthalates in Water Samples by GC-MS

This protocol outlines the extraction and analysis of phthalates from water samples using a deuterated internal standard.

1. Sample Preparation and Extraction:

-

To a 100 mL water sample, add a known amount of Dimethyl phthalate (Ring-d4) solution as an internal standard.

-

Perform a liquid-liquid extraction using a suitable organic solvent such as hexane or a mixture of dichloromethane and acetone.

-

Separate the organic layer and concentrate it under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of solvent suitable for GC-MS analysis.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

- Injector: Splitless mode.

- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

- Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280-300°C) to elute all target analytes.

- Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).

- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both the native phthalates and Dimethyl phthalate (Ring-d4).

Protocol 2: Analysis of Phthalate Metabolites in Urine by LC-MS/MS

This protocol describes the analysis of phthalate metabolites in urine, which often requires an enzymatic deconjugation step.

1. Sample Preparation:

-

To a 1 mL urine sample, add a known amount of Dimethyl phthalate (Ring-d4) as an internal standard.

-

Add β-glucuronidase enzyme to deconjugate the phthalate metabolites.[2][3]

-

Incubate the sample at 37°C for a specified period (e.g., 90 minutes to 2 hours).[2][3]

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[3]

-

Elute the analytes from the SPE cartridge and evaporate the eluent to dryness.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

- Column: A reverse-phase C18 column.

- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium acetate.

-

Tandem Mass Spectrometer (MS/MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phthalate metabolites.

- Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each metabolite and the deuterated internal standard.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

GC-MS Analysis Workflow for Water Samples

References

An In-depth Technical Guide to the Safety and Handling of Dimethyl Phthalate (Ring-d4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dimethyl phthalate (Ring-d4) (DMP-d4), a deuterated form of Dimethyl phthalate (DMP). While this document focuses on the deuterated compound, the safety and handling procedures are largely applicable to the non-deuterated form as well, given their similar physical and chemical properties. The primary distinction of the deuterated form lies in its use as an internal standard in analytical testing and its slightly different metabolic profile due to the kinetic isotope effect.

Chemical and Physical Properties

Dimethyl phthalate is a colorless oily liquid.[1] While specific data for the deuterated form is limited, the physical and chemical properties are expected to be very similar to the non-deuterated compound.

Table 1: Physical and Chemical Properties of Dimethyl Phthalate

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆D₄O₄ | [2] |

| Molecular Weight | 198.21 g/mol | [3] |

| Appearance | Colorless oily liquid | [1] |

| Odor | Slight aromatic odor | [4] |

| Melting Point | 2 °C | [1] |

| Boiling Point | 282 °C | [5] |

| Flash Point | 139.44 °C | [4] |

| Specific Gravity | 1.19 g/cm³ at 25 °C | [4] |

| Vapor Pressure | 0.003080 mmHg at 25 °C | [4] |

| Solubility in Water | ~4 g/L | [6] |

| log Kow (Octanol/Water Partition Coefficient) | 1.56 | [6] |

| CAS Number (DMP-d4) | 93951-89-4 | [2] |

| CAS Number (DMP) | 131-11-3 | [1] |

Toxicological Data

Dimethyl phthalate is considered to have low acute toxicity.[6] Chronic exposure, however, may pose health risks. The primary toxicological concerns are related to its potential as an endocrine disruptor.

Table 2: Summary of Toxicological Data for Dimethyl Phthalate

| Endpoint | Species | Route | Value | Reference |

| LD50 (Acute Oral) | Rat | Oral | 8,200 mg/kg | [7] |

| Eye Irritation | - | - | Causes eye irritation | [8] |

| Skin Irritation | - | - | May cause mild skin irritation | [9] |

| Respiratory Irritation | - | - | May cause respiratory irritation | [8] |

| Carcinogenicity | - | - | Not classifiable as to its carcinogenicity to humans (EPA Group D) | [1] |

| Reproductive Toxicity | - | - | Based on available data, the classification criteria are not met | [8] |

| Specific Target Organ Toxicity (Single Exposure) | - | - | May cause respiratory irritation and drowsiness or dizziness | [8] |

Safety and Handling

Proper handling of Dimethyl phthalate (Ring-d4) is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate safety glasses with side shields or chemical goggles.[8]

-

Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[8]

-

Skin and Body Protection: Wear a laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[8]

-

Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, use a NIOSH-approved respirator with organic vapor cartridges.[8]

Storage

Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] Keep containers tightly closed.

Spills and Disposal

In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[9] Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a substance on cultured cells.

Materials:

-

96-well microplate

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of Dimethyl phthalate (Ring-d4) in culture medium. Remove the old medium from the wells and add 100 µL of the test compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the test compound) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[11]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[11]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Mix gently by pipetting up and down. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

-

Data Analysis: Calculate cell viability as a percentage of the control.

Genotoxicity Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Materials:

-

Microscope slides

-

Normal melting point agarose (NMPA)

-

Low melting point agarose (LMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., ethidium bromide or SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Slide Preparation: Coat microscope slides with a layer of NMPA and allow to dry.

-

Cell Encapsulation: Mix a suspension of treated cells with LMPA and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Immerse the slides in cold lysis solution and incubate for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[12]

-

DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.[13]

-

Electrophoresis: Apply a voltage of ~0.7 V/cm and conduct electrophoresis for 20-30 minutes.[14]

-

Neutralization: Gently remove the slides and immerse them in neutralization buffer for 5 minutes, repeating this step three times.[12]

-

Staining and Visualization: Stain the slides with a fluorescent DNA dye and visualize using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet tail."

-

Scoring: Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percent DNA in the tail).[14]

Endocrine Disruption Potential (Androgen Receptor Binding Assay)

This assay determines the ability of a chemical to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Rat prostate cytosol (source of androgen receptors)

-

Radiolabeled androgen (e.g., [³H]-R1881)

-

Test compound (Dimethyl phthalate (Ring-d4))

-

Assay buffer (e.g., TEDG buffer)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Reagents: Prepare assay buffers and solutions as required by the specific protocol.[15]

-

Assay Setup: In duplicate tubes, add the test compound at various concentrations, a fixed concentration of the radiolabeled androgen, and the rat prostate cytosol.[15] Include control tubes for total binding (radioligand and cytosol only) and non-specific binding (radioligand, cytosol, and a high concentration of a known non-labeled androgen).

-

Incubation: Incubate the tubes overnight at 4°C to allow for competitive binding.[15]

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the receptor-ligand complexes. Wash the HAP pellets to remove unbound ligand.[15]

-

Quantification: Add scintillation cocktail to the HAP pellets and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 (the concentration that inhibits 50% of specific binding).

Developmental Toxicity Screening (Following OECD Guideline 414)

This is a comprehensive in vivo study to assess the potential of a substance to cause adverse effects on the developing fetus.

Principle: The test substance is administered to pregnant female animals (typically rats) during the period of organogenesis. The dams are observed for signs of toxicity, and the fetuses are examined for any developmental abnormalities.[16]

Procedure Outline:

-

Animal Selection and Acclimation: Use healthy, nulliparous female rats. Acclimatize them to the laboratory conditions.[17]

-

Mating: Mate the females with males of the same strain. The day a vaginal plug or sperm is observed is designated as gestation day (GD) 0.

-

Dosing: Assign pregnant females to at least three dose groups and a control group. Administer Dimethyl phthalate (Ring-d4) daily by gavage from GD 6 to 15. The highest dose should induce some maternal toxicity but not mortality.[17]

-

Maternal Observations: Observe the dams daily for clinical signs of toxicity, and record body weight and food consumption.[16]

-

Cesarean Section: On GD 20, euthanize the dams and perform a cesarean section.[16]

-

Uterine and Fetal Examination: Examine the uterus for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Weigh the fetuses and examine them for external malformations.[16] A subset of fetuses is examined for visceral and skeletal abnormalities.[16]

-

Data Analysis: Analyze the data for statistically significant differences between the treated and control groups for both maternal and fetal endpoints.

Signaling Pathways and Logical Relationships

Dimethyl phthalate and other phthalates are known to interfere with various signaling pathways, primarily contributing to their endocrine-disrupting effects.

Endocrine Disruption Pathway

Phthalates can act as anti-androgens and xenoestrogens, disrupting the normal hormonal balance.

Caption: Endocrine disruption by Dimethyl Phthalate.

Experimental Workflow for In Vitro Toxicity Testing

A logical workflow for assessing the in vitro toxicity of a compound like Dimethyl phthalate (Ring-d4).

Caption: Workflow for in vitro toxicity assessment.

This guide is intended to provide comprehensive information for the safe handling and scientific investigation of Dimethyl phthalate (Ring-d4). Researchers should always consult the most current Safety Data Sheet (SDS) and relevant institutional and regulatory guidelines before working with this or any chemical.

References

- 1. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Dimethyl phthalate-3,4,5,6-d4 | C10H10O4 | CID 45052096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dimethyl phthalate, 131-11-3 [thegoodscentscompany.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. DIMETHYL PHTHALATE (DMP) - Ataman Kimya [atamanchemicals.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. static.yntc.org.cn [static.yntc.org.cn]

- 9. trc-corp.com [trc-corp.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. 21stcenturypathology.com [21stcenturypathology.com]

- 14. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. books.google.cn [books.google.cn]

- 17. umwelt-online.de [umwelt-online.de]

Methodological & Application

Application Notes and Protocols for the Use of Dimethyl Phthalate (Ring-d4) as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Dimethyl phthalate (Ring-d4) as an internal standard in the quantitative analysis of phthalates and other analytes by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like Dimethyl phthalate (Ring-d4) is a robust method to correct for analyte losses during sample preparation and instrumental analysis, ensuring high accuracy and precision.[1][2][3]

Introduction to Dimethyl Phthalate (Ring-d4) as an Internal Standard

Dimethyl phthalate (Ring-d4), the deuterium-labeled analog of Dimethyl phthalate, is an ideal internal standard for the analysis of phthalates and other semi-volatile organic compounds.[2] Its physical and chemical properties are nearly identical to the corresponding native compound, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation. However, its mass is different due to the deuterium atoms, allowing for its distinct detection by a mass spectrometer. This isotope dilution mass spectrometry technique is highly accurate and is considered a reference method for the determination of phthalates in various matrices.[3]

Key Advantages:

-

Accuracy and Precision: Corrects for variations in extraction efficiency, sample volume, and instrumental response.[1]

-

Matrix Effect Compensation: Mitigates the impact of complex sample matrices on analyte ionization and detection.

-

High Selectivity: The use of mass spectrometry allows for the selective detection of both the analyte and the internal standard without chromatographic interference.

Applications

Dimethyl phthalate (Ring-d4) is widely used as an internal standard for the quantification of various phthalates in diverse matrices, including:

-

Environmental Samples: Water, soil, sediment, and air.[2]

-

Food and Beverages: Spirits, wine, olive oil, coffee, and packaged foods.[3][4][5][6]

-

Biological Matrices: Human urine for exposure assessment studies.[1][7]

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods using Dimethyl phthalate (Ring-d4) or other deuterated phthalates as internal standards.

Table 1: Performance Data for Phthalate Analysis using Isotope Dilution GC-MS/MS in Chinese Spirits [3]

| Analyte | Spiking Recovery (%) | Relative Standard Deviation (%) | Detection Limit (ng/g) |

| 16 Phthalate Esters | 94.3 - 105.3 | < 6.5 | < 10.0 |

Table 2: Performance Data for Phthalate Metabolite Analysis using Online SPE-HPLC-MS/MS in Human Urine [10]

| Analyte | Recovery (%) | Relative Standard Deviation (%) |

| Monobutyl phthalate | > 84.3 | 0.8 - 4.8 |

| Monobenzyl phthalate | > 84.3 | 0.8 - 4.8 |

| Monoethylhexyl phthalate | > 84.3 | 0.8 - 4.8 |

Table 3: Performance Data for Phthalate Analysis in Coffee Brew using GC-MS [5]

| Analyte | Recovery (%) | Relative Standard Deviation (%) | Quantification Limits (µg/L) |

| 6 Phthalate Esters | 83 ± 5 | 6 - 15 | 5 - 20 |

Experimental Protocols

Protocol 1: Determination of Phthalates in Wine by GC-MS

This protocol is based on the OIV-MA-AS323-10 method for the determination of phthalates in wines.[6]

4.1.1. Materials and Reagents

-

Dimethyl phthalate (DMP) and other phthalate standards

-

Dimethyl phthalate-d4 (DMP-d4) and other deuterated internal standards[6]

-

Isohexane (analytical grade)[6]

-

Acetone (analytical grade)[6]

-

Glassware (volumetric flasks, centrifuge tubes, vials) - heat-treated to avoid contamination[6]

4.1.2. Standard Solution Preparation

-

Stock Solutions (1 g/L): Accurately weigh 100 mg of each phthalate standard into a 100 mL volumetric flask, dissolve in isohexane, and make up to the mark.[6]

-

Internal Standard Stock Solution (0.5 g/L): Transfer the entire content of a 25 mg ampoule of each deuterated internal standard into a 50 mL volumetric flask and make up to volume with isohexane.[6]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with isohexane to cover the desired concentration range.

4.1.3. Sample Preparation (Liquid-Liquid Extraction)

-

Place 12.5 mL of the wine sample into a 50 mL centrifuge tube.[6]

-

Add a known amount of the Dimethyl phthalate (Ring-d4) internal standard solution.

-

Add 10 mL of isohexane.[6]

-

Shake vigorously for at least one minute.[6]

-

Centrifuge to separate the phases.

-

Transfer the upper organic layer (isohexane) to a clean tube.

-

Evaporate the extract to approximately 1 mL under a gentle stream of nitrogen.[6]

-

Add 50 µL of the 0.01 g/L internal standard solution to each extract before transferring to an injection vial.

4.1.4. GC-MS Analysis

-

Gas Chromatograph: Equipped with a capillary column (e.g., 95% dimethyl/5% diphenyl polysiloxane).

-

Injector: Splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 100°C for 1 min

-

Ramp 1: 10°C/min to 230°C

-

Ramp 2: 10°C/min to 270°C, hold for 2 min

-

Ramp 3: 25°C/min to 300°C, hold for 8 min

-

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target phthalates and their deuterated internal standards.

4.1.5. Quantification

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the standard solutions. Use this curve to determine the concentration of phthalates in the samples. Each phthalate is quantified using its corresponding deuterated standard.[6]

Protocol 2: Analysis of Phthalates in Solid Matrices (e.g., Plastics)

This protocol is a general guideline for the extraction of phthalates from solid samples.

4.2.1. Materials and Reagents

-

Tetrahydrofuran (THF), Hexane (high purity)

-

Dimethyl phthalate (Ring-d4) internal standard solution

-

Calibration standards

4.2.2. Sample Preparation (Solvent Extraction)

-

Accurately weigh a small amount of the solid sample (cut into small pieces) into a glass vial.

-

Add a known volume of THF to dissolve the polymer. This may require extended mixing.

-

Spike the dissolved sample with a known amount of the Dimethyl phthalate (Ring-d4) internal standard solution.

-

Add hexane to precipitate the polymer.

-

Shake the mixture and allow the polymer to settle.

-

Filter the THF/hexane solution through a 0.45 µm PTFE filter into a clean vial for GC-MS analysis.

4.2.3. GC-MS Analysis

Follow the GC-MS analysis parameters as described in Protocol 1, adjusting the temperature program as necessary for the specific phthalates of interest.

Visualizations

The following diagrams illustrate the experimental workflows for phthalate analysis.

Caption: Workflow for Phthalate Analysis in Wine.

Caption: Workflow for Phthalate Analysis in Solid Matrices.

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

- 1. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 7. Determination of total phthalates in urine by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DIMETHYL PHTHALATE (DMP) - Ataman Kimya [atamanchemicals.com]

- 9. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the GC-MS Analysis of Phthalates Using Dimethyl Phthalate (Ring-d4) as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates, or phthalate esters, are a class of chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and longevity of plastics. They are ubiquitous in the modern environment and can be found in a wide array of consumer and industrial products, including food packaging, medical devices, toys, and pharmaceutical excipients. Due to their weak chemical bonds with polymer matrices, phthalates can leach into the environment and subsequently into food, beverages, and pharmaceutical products, leading to human exposure.

Regulatory bodies worldwide have restricted the use of certain phthalates due to their potential endocrine-disrupting properties and other adverse health effects. Consequently, sensitive and reliable analytical methods are crucial for the accurate quantification of phthalate residues in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a widely adopted technique for phthalate analysis, offering high sensitivity and selectivity. The use of a deuterated internal standard, such as Dimethyl phthalate (Ring-d4) (DMP-d4), is essential for accurate quantification by correcting for variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the analysis of phthalates in various matrices using GC-MS with Dimethyl phthalate (Ring-d4) as an internal standard.

Principle of the Method

The analytical method involves the extraction of phthalates from the sample matrix, followed by concentration and analysis using GC-MS. An internal standard, Dimethyl phthalate (Ring-d4), is added at the beginning of the sample preparation process to ensure accurate quantification. The GC separates the individual phthalates, and the MS detects and quantifies them, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Each target phthalate is quantified by comparing its peak area to that of the corresponding deuterated internal standard.

Experimental Protocols

Reagents and Materials

-

Solvents: HPLC or pesticide residue grade n-hexane, acetone, dichloromethane, and methanol. Ensure all solvents are tested for phthalate contamination before use.

-

Standards: Certified reference standards of target phthalates and Dimethyl phthalate (Ring-d4) (CAS No: 93951-89-4)[1].

-

Glassware: All glassware (volumetric flasks, centrifuge tubes, vials, etc.) should be thoroughly cleaned and baked at a high temperature (e.g., 400°C for at least 2 hours) to eliminate any potential phthalate contamination[1][2]. Avoid the use of plastic materials throughout the experimental procedure.

-

Solid-Phase Extraction (SPE) Cartridges: If required, use appropriate SPE cartridges (e.g., C18 or styrene-divinylbenzene)[3].

Standard Solutions Preparation

-

Stock Solutions (1 g/L): Accurately weigh 100 mg of each phthalate standard and the Dimethyl phthalate (Ring-d4) internal standard into separate 100 mL volumetric flasks. Dissolve and make up to volume with an appropriate solvent like isohexane[1].

-

Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve over the desired concentration range. Each calibration standard should be fortified with the Dimethyl phthalate (Ring-d4) internal standard at a constant concentration.

Sample Preparation (Liquid-Liquid Extraction for Liquid Samples, e.g., Beverages)

This protocol is adapted from methodologies for the analysis of phthalates in various liquid matrices[1][4]:

-

Sample Measurement: Place a known volume (e.g., 15 mL) of the liquid sample into a clean glass centrifuge tube[4].

-

Internal Standard Spiking: Spike the sample with a known amount of the Dimethyl phthalate (Ring-d4) internal standard solution.

-

Extraction: Add a suitable organic solvent (e.g., 10 mL of n-hexane) to the centrifuge tube[4][5].

-

Vortexing: Vigorously mix the sample for several minutes using a vortex mixer to ensure efficient extraction of phthalates into the organic layer[1].

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat Extraction: Repeat the extraction process two more times with fresh solvent, combining the organic extracts[4].

-

Concentration: Evaporate the pooled organic extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen at a controlled temperature (e.g., 35-40°C)[1]. Avoid complete dryness.

-

Reconstitution: Reconstitute the residue in a known volume of the analytical solvent (e.g., isohexane) before transferring to a GC vial for analysis[1].

GC-MS Instrumental Analysis

The following are typical GC-MS conditions. These should be optimized for the specific instrument and column used.

Table 1: Example GC-MS Instrument Conditions

| Parameter | Value |

| Gas Chromatograph | |

| Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[6] |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | 100°C (hold 1 min), ramp at 10°C/min to 230°C, then ramp at 25°C/min to 300°C (hold 8 min)[5] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |

| Ion Source Temperature | 250°C[5] |

| Transfer Line Temperature | 300°C[5] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: Quantification and Qualifier Ions for Selected Phthalates and Dimethyl Phthalate (Ring-d4) in SIM Mode[5]

| Compound | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Dimethyl phthalate (DMP) | 163 | 77 | 194 |

| Dimethyl phthalate-d4 (DMP-d4) | 167 | 81 | 198 |

| Diethyl phthalate (DEP) | 149 | 177 | 222 |

| Di-n-butyl phthalate (DBP) | 149 | 205 | 223 |

| Benzyl butyl phthalate (BBP) | 149 | 91 | 206 |

| Bis(2-ethylhexyl) phthalate (DEHP) | 149 | 167 | 279 |

| Di-n-octyl phthalate (DNOP) | 149 | 167 | 279 |

Data Presentation

The following tables summarize typical quantitative data from GC-MS analysis of phthalates. It is important to note that these values are illustrative and may vary depending on the specific matrix, instrumentation, and method validation performed. The use of Dimethyl phthalate (Ring-d4) as an internal standard is expected to yield similar performance characteristics.

Table 3: Illustrative Method Performance for Phthalate Analysis by GC-MS (Note: The internal standards used in the cited studies may differ from Dimethyl phthalate-d4. This data is for representative purposes.)

| Analyte | Linearity Range | R² | LOD | LOQ | Recovery (%) | Precision (RSD%) | Citation |

| DMP | 1 - 1000 µg/L | > 0.99 | 1.4 µg/L | - | - | < 12 | [2] |

| DEP | 0.45 - 16.2 mg/L | - | - | 5 - 20 µg/L | 83 ± 5 | 6 - 15 | [5] |

| DBP | - | > 0.9953 | - | - | 91.3 - 99.9 | 5.1 - 13.1 | [7] |

| BBP | - | > 0.9953 | - | - | 91.3 - 99.9 | 5.1 - 13.1 | [7] |

| DEHP | 0.45 - 16.2 mg/L | - | - | 5 - 20 µg/L | 83 ± 5 | 6 - 15 | [5] |

| DNOP | 0.45 - 16.2 mg/L | - | - | 5 - 20 µg/L | 83 ± 5 | 6 - 15 | [5] |

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the GC-MS analysis of phthalates.

References

- 1. epa.gov [epa.gov]

- 2. New analytical method for determination of phthalates in wastewater by on line lc-gc-ms using the totad interface and fraction collector [ri.conicet.gov.ar]

- 3. gcms.cz [gcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 7. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Dimethyl Phthalate in Beverages by LC-MS/MS using Dimethyl Phthalate (Ring-d4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Dimethyl Phthalate (DMP) in beverage matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Dimethyl Phthalate (Ring-d4) (DMP-d4), ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This document provides comprehensive experimental protocols, instrument parameters, and performance data to facilitate the implementation of this method in research and quality control laboratories.

Introduction

Dimethyl Phthalate (DMP) is a widely used plasticizer that can migrate from packaging materials into food and beverages, leading to human exposure.[1] As a suspected endocrine disruptor, monitoring the levels of DMP in consumer products is of significant importance for public health and safety.[2][3] LC-MS/MS offers excellent selectivity and sensitivity for the detection of trace levels of contaminants like DMP. The isotope dilution technique, employing a deuterated internal standard such as DMP-d4, is the gold standard for accurate quantification in complex matrices.[4] This method minimizes the impact of sample matrix variability and potential analyte loss during sample processing.

Experimental Protocols

Materials and Reagents

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

-

Standards: Dimethyl Phthalate (DMP) standard, Dimethyl Phthalate (Ring-d4) (DMP-d4) internal standard.

-

Sample Preparation: 0.22 µm syringe filters (PTFE).

Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of DMP and DMP-d4 in methanol.

-

Working Standard Mixture: Prepare a series of working standard solutions by diluting the DMP stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 0.5 - 100 ng/mL).

-

Internal Standard Working Solution: Prepare a DMP-d4 working solution at a constant concentration (e.g., 10 ng/mL) in methanol. This solution will be added to all standards and samples.

Sample Preparation Protocol for Beverages

A simple "dilute and shoot" method is effective for clear beverage matrices.

-

Aliquoting: Transfer 1.0 mL of the beverage sample into a glass centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the DMP-d4 internal standard working solution to the sample.

-

Dilution: Add methanol to the sample to achieve a desired dilution factor (e.g., 1:1 v/v).

-

Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.

-

Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | As per specific instrument and column requirements. A typical gradient would start with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 1000 L/hr |

Data Presentation

MRM Transitions and Instrument Parameters

The following table summarizes the optimized MRM transitions and typical cone voltage and collision energy settings for DMP and DMP-d4.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| DMP (Quantifier) | 195.1 | 163.1 | 25 | 15 |

| DMP (Qualifier) | 195.1 | 133.1 | 25 | 20 |

| DMP-d4 (Internal Standard) | 199.1 | 167.1 | 25 | 15 |

Note: Cone voltage and collision energy should be optimized for the specific instrument being used. The values for DMP-d4 are based on the principle that they are typically very similar to the non-deuterated analogue.

Quantitative Performance Data

The following table presents a summary of typical quantitative performance data for the analysis of DMP using this method, compiled from various sources.[1][5][6]

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 1.0 ng/mL |

| Recovery | 85 - 115% |

| Precision (%RSD) | < 15% |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of DMP in beverage samples.

Caption: A flowchart of the analytical procedure for DMP quantification.

Signaling Pathway: Endocrine Disruption

Dimethyl Phthalate is known to be an endocrine-disrupting chemical that can interfere with hormone signaling pathways, such as the estrogen receptor pathway.[2][3] The following diagram provides a simplified representation of this signaling cascade.

Caption: DMP's potential interference with estrogen receptor signaling.

References

- 1. agilent.com [agilent.com]

- 2. Investigating the Effect of Phthalate Esters – Dimethyl Phthalate and Diethyl Phthalate (EDCs) in Waste Plastic Materials and Used Engine Oil | Auctores [auctoresonline.org]

- 3. brieflands.com [brieflands.com]

- 4. fda.gov.tw [fda.gov.tw]

- 5. s4science.at [s4science.at]

- 6. sciex.com [sciex.com]

Application Notes and Protocols for the Analysis of Dimethyl Phthalate (Ring-d4)

These application notes provide detailed protocols for the sample preparation and analysis of Dimethyl phthalate (Ring-d4) (DMP-d4) in various matrices. DMP-d4 is a deuterated internal standard commonly used for the accurate quantification of Dimethyl phthalate (DMP), a widely used plasticizer that is a common environmental and food contaminant. The following protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

Dimethyl phthalate (DMP) is a phthalate ester used in a variety of consumer products, leading to its widespread presence in the environment.[1][2] Accurate determination of DMP levels in different samples is crucial for assessing human exposure and environmental impact. The use of a stable isotope-labeled internal standard, such as Dimethyl phthalate (Ring-d4), is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in analytical measurements.[3][4]

These notes detail common sample preparation techniques, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

Solvents: Methanol (residue grade), Acetone (HPLC grade), Acetonitrile (HPLC grade), n-Hexane (HPLC grade), Dichloromethane, Isohexane.[5][6] All solvents should be of high purity and checked for phthalate contamination.

-

Reagents: Anhydrous sodium sulfate, Sodium chloride, Formic acid, Ammonium acetate.[5][6]

-

Standards: Dimethyl phthalate (DMP) reference standard, Dimethyl phthalate-d4 (DMP-d4) internal standard.[4][5]

-

Glassware: All glassware should be thoroughly cleaned and rinsed with acetone and then hexane to avoid phthalate contamination.[4] Volumetric flasks, centrifuge tubes, pipettes, and extraction funnels should be dedicated to phthalate analysis if possible.[7]

-

Equipment: Ultrasonicator, rotary evaporator, centrifuge, nitrogen evaporator, GC-MS or LC-MS/MS system.[5]

Experimental Workflow

The general workflow for the analysis of Dimethyl phthalate using DMP-d4 as an internal standard is depicted below.

Caption: General workflow for Dimethyl phthalate analysis.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Beverage Samples

This protocol is adapted for the analysis of phthalates in non-alcoholic beverages.[6]

-

Sample Preparation: Homogenize the beverage sample if it contains solids.

-

Internal Standard Spiking: Transfer 5.00 mL of the sample into a 15 mL centrifuge tube. Add a known amount of DMP-d4 internal standard solution (e.g., 10 µL of a 100 mg/L solution).[6]

-

Extraction: Add 1.5 mL of methanol and vortex the mixture. Transfer the mixture to an extraction funnel. Add 15 mL of n-hexane to the funnel and shake vigorously for 7 minutes.[6]

-

Phase Separation: Allow the phases to separate for 5 minutes. To break any emulsion, 0.5 mL of a 10% NaCl solution can be added.[6]

-

Collection of Organic Phase: Transfer the upper n-hexane layer to a 50 mL centrifuge tube. Repeat the extraction step one more time with an additional 15 mL of n-hexane.[6]

-

Concentration: Combine the n-hexane extracts. Evaporate the solvent to near dryness under a gentle stream of nitrogen. A combination of a rotary evaporator followed by nitrogen blowdown can improve recovery.[6]

-

Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of isohexane or another solvent compatible with the analytical instrument).

-

Analysis: Transfer the final extract to a GC vial for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction of phthalates from drinking water or environmental water samples.[8][9]

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the SPE cartridge at a flow rate of about 5-10 mL/min. The sample should be spiked with the DMP-d4 internal standard before loading.

-

Washing: Wash the cartridge with 5 mL of a methanol/water mixture (e.g., 10:90 v/v) to remove interfering substances.

-

Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

-

Elution: Elute the retained analytes with a small volume of a suitable organic solvent (e.g., 2 x 3 mL of acetonitrile or ethyl acetate).

-

Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a solvent compatible with the analytical instrument.

-

Analysis: Transfer the extract to a vial for LC-MS/MS or GC-MS analysis.

Protocol 3: Extraction from Solid Food Samples

This protocol is a general procedure for solid food matrices.[5]

-

Sample Preparation: Homogenize about 1 g of the food sample accurately weighed into a 10 mL centrifuge tube.

-

Internal Standard Spiking: Add 0.1 mL of the DMP-d4 internal standard solution.[5]

-

Extraction: Add 8 mL of methanol and ultrasonicate for 30 minutes.[5]

-

Centrifugation: Cool the sample to room temperature and centrifuge at a speed greater than 3000 rpm.

-

Filtration and Dilution: Filter the supernatant and dilute with methanol if necessary.

-

Analysis: The extract is ready for LC-MS/MS analysis.

Instrumental Analysis

GC-MS Analysis

-